4-Fluoro-3-(trifluoromethyl)benzophenone

Vue d'ensemble

Description

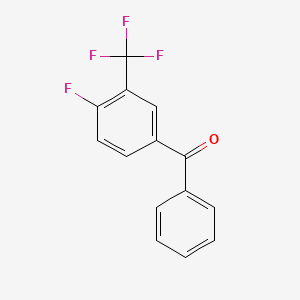

4-Fluoro-3-(trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H8F4O and a molecular weight of 268.21 g/mol . It is a benzophenone derivative where the phenyl ring is substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-fluoro-3-(trifluoromethyl)benzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-3-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block in the synthesis of various organic compounds due to its unique functional groups.

- Reagent in Chemical Reactions : It is used as a reagent in several chemical reactions, including oxidation and reduction processes.

Biology

- Enzyme Interaction Studies : The compound is employed in research to study enzyme interactions and mechanisms due to its ability to modify enzyme activity.

- Biochemical Probes : Its properties make it suitable for use as a probe in biochemical assays, aiding in the understanding of biological processes.

Medicine

- Drug Discovery : The unique chemical characteristics of 4-Fluoro-3-(trifluoromethyl)benzophenone make it a candidate for drug discovery, particularly in developing pharmaceuticals targeting specific diseases.

- Potential Anticancer Activity : Related benzophenone derivatives have shown significant cytotoxicity against cancer cell lines, indicating potential for anticancer applications.

Industry

- Production of Specialty Chemicals : The compound is utilized in the industrial production of specialty chemicals and materials, leveraging its unique properties for various applications.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzophenone exhibit notable anticancer activity. For instance, one derivative showed an IC50 value of 8.47 µM against MCF-7 breast cancer cells after 72 hours of treatment. This highlights the potential utility of fluorinated benzophenones in cancer therapeutics.

Antimicrobial Efficacy

Research has also explored the antimicrobial properties of related compounds, showing effectiveness against various pathogens. The structure-activity relationship indicates that modifications to the benzophenone structure can enhance antimicrobial potency.

Comparative Analysis Table

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Fluorinated benzophenone | Antimicrobial, Anticancer |

| 2-Fluoro-4-(trifluoromethyl)benzophenone | Different substitution pattern | Varies; less potent |

| 5-Chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | Enhanced potency against MRSA | Excellent antibacterial activity |

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit or activate specific enzymes, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluoro-3-(trifluoromethyl)phenylmethanone

- 4-Fluoro-3-(trifluoromethyl)phenyl phenyl ketone

- 3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone

Uniqueness

4-Fluoro-3-(trifluoromethyl)benzophenone is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s stability, lipophilicity, and reactivity compared to other benzophenone derivatives .

Activité Biologique

4-Fluoro-3-(trifluoromethyl)benzophenone (C14H8F4O) is a synthetic organic compound that has garnered interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzophenone structure with a fluoro group at the para position and a trifluoromethyl group at the meta position. Its molecular formula is C14H8F4O, and it is characterized by significant lipophilicity due to the presence of multiple fluorine atoms, which enhances its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including carbonic anhydrase, which plays a crucial role in regulating pH and bicarbonate levels in biological systems. This inhibition can lead to altered metabolic processes.

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This effect may contribute to its protective role against cellular damage.

- Anticancer Effects : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines. The mechanism involves the activation of intrinsic apoptotic pathways, likely related to mitochondrial dysfunction.

Biological Activity Overview

The biological activity of this compound encompasses several therapeutic areas:

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, demonstrating its potential as an anticancer agent.

-

Antioxidant Effects :

- In models of oxidative stress, the compound showed significant reductions in markers of oxidative damage. This suggests its potential utility in neuroprotective applications.

-

Enzyme Interaction Studies :

- Research has shown that the compound inhibits carbonic anhydrase activity, affecting bicarbonate ion production and pH regulation in cells. This inhibition can have downstream effects on various metabolic pathways.

Propriétés

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-7-6-10(8-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBZTYREKMHBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372139 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-04-8 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.